molecular formula C12H9F3N2O3 B070107 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline CAS No. 175203-62-0

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Cat. No.: B070107
CAS No.: 175203-62-0
M. Wt: 286.21 g/mol
InChI Key: JXZITCZYZVYHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 6-methylquinoline followed by methoxylation and trifluoromethylation. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-methoxy-6-methyl-5-amino-2-(trifluoromethyl)quinoline.

Scientific Research Applications

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:

The presence of the methoxy, methyl, nitro, and trifluoromethyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZITCZYZVYHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379483
Record name 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-62-0
Record name 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-62-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.